(S)-Fmoc-phenylalanine-4-sulfonic acid
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Description
(S)-Fmoc-phenylalanine-4-sulfonic acid (FPSA) is an important organic compound used in a variety of scientific research applications. FPSA is a derivative of the amino acid phenylalanine, and is a key component in the synthesis of proteins, peptides, and other biologically active compounds. FPSA is also used in the biochemistry and physiology of organisms, as well as in laboratory experiments.
Scientific Research Applications
Peptide Synthesis and Modification :
- Herzner and Kunz (2007) described the synthesis of partial sequences of the recognition site of P-Selectin glycoprotein ligand 1 (PSGL-1) containing (sulfomethyl)phenylalanine, a bioisosteric mimic of acid-sensitive O-sulfatyl tyrosine, which are of interest as potential inhibitors of P-Selectin in inflammatory processes (Herzner & Kunz, 2007).
- Ishibashi et al. (2010) developed a sulfonamide-based protecting group, (9H-fluoren-9-yl)methanesulfonyl (Fms), complementary to Fmoc, demonstrating its application in the solid-phase synthesis of unnatural peptides substituted with α-amino phosphonic acid (Ishibashi, Miyata, & Kitamura, 2010).
Self-Assembly and Hydrogelation :
- Ryan et al. (2010) explored the influence of side-chain halogenation on the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives. They found that monohalogenated Fmoc-Phe side-chain derivatives dramatically enhance self-assembly into amyloid-like fibrils that promote hydrogelation in aqueous solvents (Ryan, Anderson, & Nilsson, 2010).
- Choi et al. (2012) developed a reliable manual Fmoc solid phase peptide synthesis procedure to produce biologically active Aβ peptides, a major component in Alzheimer’s disease research, at high purity (Choi et al., 2012).
Material Science and Biomedical Applications :
- Bojarska et al. (2020) summarized the structural and supramolecular features of Fmoc amino acids like Fmoc-tyrosine or Fmoc-phenylalanine, emphasizing their relevance in the design and development of novel effective hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).
- Schnaider et al. (2019) presented the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, highlighting their potential in the development of enhanced composite materials for biomedical applications (Schnaider et al., 2019).
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO7S/c26-23(27)22(13-15-9-11-16(12-10-15)33(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAQABOTKLHIEO-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Fmoc-phenylalanine-4-sulfonic acid |
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